2-(4-methyl-1H-pyrazol-1-yl)aniline
CAS No.:
Cat. No.: VC14659687
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11N3 |
---|---|
Molecular Weight | 173.21 g/mol |
IUPAC Name | 2-(4-methylpyrazol-1-yl)aniline |
Standard InChI | InChI=1S/C10H11N3/c1-8-6-12-13(7-8)10-5-3-2-4-9(10)11/h2-7H,11H2,1H3 |
Standard InChI Key | ZTVHUUUPKVOBJT-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN(N=C1)C2=CC=CC=C2N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-(4-Methyl-1H-pyrazol-1-yl)aniline has the molecular formula CHN and a molecular weight of 173.21 g/mol . Its IUPAC name, 2-(4-methyl-1H-pyrazol-1-yl)aniline, reflects the substitution pattern:
-
A pyrazole ring (1H-pyrazol-1-yl) attached to the 2-position of an aniline group.
-
A methyl group at the 4-position of the pyrazole ring.
The compound’s SMILES notation, CN1C=C(C=N1)C2=CC=CC=C2N, encodes this structure .
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | CHN | |
Molecular Weight | 173.21 g/mol | |
IUPAC Name | 2-(4-methyl-1H-pyrazol-1-yl)aniline | Derived |
CAS Number | Not explicitly reported | – |
SMILES | CN1C=C(C=N1)C2=CC=CC=C2N |
Structural Analysis
X-ray crystallography data for closely related compounds, such as 2-(1-methyl-1H-pyrazol-4-yl)aniline, reveal planar pyrazole and aniline rings connected via a single bond . The methyl group at the pyrazole’s 4-position introduces steric effects that may influence reactivity and intermolecular interactions. Density functional theory (DFT) studies on analogous pyrazole derivatives suggest that electron-donating groups (e.g., methyl) enhance aromatic stabilization .
Synthesis and Preparation
Synthetic Routes
While no direct synthesis of 2-(4-methyl-1H-pyrazol-1-yl)aniline is documented, two plausible pathways can be inferred from similar compounds:
-
Mannich Reaction:
-
Cyclocondensation:
-
Hydrazine derivatives react with α,β-unsaturated carbonyl compounds to form pyrazole rings. For halogenated variants, this approach yielded 5-fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride.
-
Industrial-Scale Production
Green chemistry principles, such as microwave-assisted synthesis, could optimize yield and reduce waste. Solvent-free conditions and catalysts like zeolites have been employed for analogous pyrazole syntheses .
Physicochemical Properties
Solubility and Stability
While experimental data for the target compound are scarce, related aminopyrazoles exhibit:
-
Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF).
-
Limited solubility in water due to the hydrophobic methyl group .
-
Stability under ambient conditions but susceptibility to oxidation at the aniline’s amine group .
Spectroscopic Characterization
-
IR Spectroscopy: N-H stretches (~3400 cm), aromatic C=C (~1600 cm), and C-N vibrations (~1250 cm) .
-
NMR:
Biological and Chemical Applications
Medicinal Chemistry
Pyrazole derivatives exhibit antibacterial, antifungal, and anticancer activities. For example:
-
Fluorinated analogs like 5-fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride showed MIC values of 230–460 μg/mL against Staphylococcus aureus .
-
The methyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .
Materials Science
Aminopyrazoles serve as ligands in coordination polymers. The methyl group’s steric bulk could tune metal-binding selectivity, relevant for catalysis or sensing.
Comparison with Structural Analogs
Table 2: Structural and Functional Comparisons
Future Research Directions
-
Synthetic Optimization: Develop atom-economical routes using flow chemistry or biocatalysis.
-
Biological Screening: Evaluate antimicrobial and anticancer potential in vitro.
-
Computational Studies: Predict reactivity via DFT or molecular docking simulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume